Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a benzothiophene core. The molecule is substituted at position 3 with a sulfamoyl group bearing a 3-chloro-4-methoxyphenyl moiety and at position 2 with a methyl ester. The chloro and methoxy substituents on the phenyl ring influence electron distribution, affecting reactivity and intermolecular interactions such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXJUJVIGIWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene derivative with a sulfonamide reagent under appropriate conditions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as amines or alkyl groups.
Scientific Research Applications
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₅ClNO₅S₂ | 407.89 | 3-Chloro-4-methoxyphenyl, methyl ester | High lipophilicity, strong hydrogen bonding |
| Ethyl 3-[(3-Fluoro-4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate | C₁₈H₁₆FNO₄S₂ | 409.45 | 3-Fluoro-4-methylphenyl, ethyl ester | Enhanced membrane permeability |
| Methyl 3-[(4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate | C₁₇H₁₅NO₄S₂ | 361.40 | 4-Methylphenyl, methyl ester | Reduced steric hindrance |
| Metsulfuron-Methyl | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea | ALS inhibitor, high herbicidal activity |
Research Findings and Implications
- Substituent Effects : Chloro and methoxy groups enhance hydrogen-bond acceptor capacity, critical for interactions with biological targets. Fluorine’s electronegativity may improve metabolic stability .
- Core Modifications : Benzothiophene’s fused aromatic system improves binding to hydrophobic pockets compared to thiophene or triazine cores .
- Agrochemical Potential: While sulfamoyl benzothiophenes lack the ALS-inhibiting activity of sulfonylureas, their structural rigidity could be leveraged in fungicide design .
Biological Activity
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a benzothiophene core, which is known for its diverse biological activities. The presence of a sulfamoyl group and a chloro-methoxyphenyl moiety enhances its pharmacological profile.
Molecular Formula: C16H16ClN1O4S
Molecular Weight: 367.82 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of various sulfamoyl derivatives, including those similar to this compound. The compound has been evaluated against several cancer cell lines, showing promising results.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Disruption of mitochondrial function |
| MCF-7 | 59 | Cell cycle arrest and apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in inducing cytotoxicity in cancer cells.
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction: The compound has been shown to increase apoptotic cell populations in treated cancer cell lines, as evidenced by flow cytometry analysis. This suggests that it may activate intrinsic apoptotic pathways.
- Cell Cycle Arrest: Treatment with this compound leads to significant alterations in cell cycle progression, particularly in the G0/G1 phase, indicating a potential mechanism for halting cancer cell proliferation.
- Mitochondrial Dysfunction: The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study Example:
In a comparative study involving various sulfamoyl derivatives, it was found that those with halogenated aromatic rings exhibited enhanced cytotoxicity against human cancer cell lines. This compound was among the most potent, particularly against HCT-116 and HeLa cells .
Q & A
Q. What synthetic methodologies are recommended for constructing the benzothiophene core in Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The benzothiophene core can be synthesized via cyclization reactions using thiophenol derivatives and α,β-unsaturated carbonyl compounds. A cascade [3,3]-sigmatropic rearrangement and aromatization strategy, as demonstrated in similar benzofuran systems, could be adapted for regioselective functionalization . Key steps include:
- Cyclization : Use NaH in THF to promote cyclization of precursor intermediates.
- Sulfamoylation : Introduce the 3-chloro-4-methoxyphenylsulfamoyl group via nucleophilic substitution with sulfamoyl chloride derivatives under anhydrous conditions.
- Esterification : Employ methyl chloroformate or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to finalize the carboxylate moiety.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- NMR : Assign the benzothiophene protons (δ 7.2–8.5 ppm for aromatic H) and sulfamoyl NH (δ ~10 ppm, broad singlet). The 3-chloro-4-methoxyphenyl group will show distinct splitting patterns for the methoxy (δ ~3.8 ppm) and chloro-substituted aromatic protons .
- IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹).
- HRMS : Use electrospray ionization (ESI) to validate the molecular ion peak (expected m/z ~423 Da for C₁₈H₁₅ClNO₅S₂).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the spatial arrangement of the sulfamoyl and methoxy groups?
Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:
- Crystallization : Grow crystals via slow evaporation in a DCM/hexane mixture.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K to resolve Cl and S atoms.
- Refinement : Apply SHELXL’s twin refinement if data shows pseudo-merohedral twinning. The sulfamoyl group’s torsion angles (C-S-N-C) should be analyzed to confirm its orientation relative to the benzothiophene plane .
Q. What computational strategies can predict the compound’s intermolecular interactions in solid-state structures?
- Hydrogen-Bonding Analysis : Use graph set notation (e.g., D(2,1) motifs) to classify NH···O (sulfonamide-to-ester) and C-H···π interactions. Software like Mercury can map these networks .
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., S-N = ~1.63 Å) .
Q. How can contradictions between theoretical and experimental LogP values be addressed?
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning).
- Theoretical Discrepancies : Re-parameterize atomic contributions in software like ALOGPS if the sulfamoyl group’s polarity is underestimated. Validate with HPLC-derived retention indices .
Methodological Challenges
Q. How to design a stability study for this compound under varying pH and temperature conditions?
Q. What strategies mitigate low yields during sulfamoylation?
- Activation : Pre-activate the sulfamoyl chloride with DMAP to enhance electrophilicity.
- Solvent Optimization : Use anhydrous DMF or acetonitrile to minimize hydrolysis.
- Temperature Control : Maintain −10°C during the reaction to suppress side-product formation .
Data Interpretation and Validation
Q. How to reconcile discrepancies between NMR and crystallographic data for the sulfamoyl group’s conformation?
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Variable-temperature NMR (e.g., 298 K vs. 150 K) can detect rotational barriers in the sulfamoyl group .
- Torsional Flexibility : Compare DFT-calculated energy barriers for rotation with experimental NOE correlations .
Q. What statistical methods validate reproducibility in biological activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
